molecular formula C8H16ClNO B1521418 3-(Allyloxy)piperidine hydrochloride CAS No. 1185297-03-3

3-(Allyloxy)piperidine hydrochloride

Cat. No.: B1521418
CAS No.: 1185297-03-3
M. Wt: 177.67 g/mol
InChI Key: HOSHQSIPLYSCMV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-(Allyloxy)piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes involves the activation of the N-H bond, leading to the formation of a ring-contracted pyrrolidine product . Additionally, this compound may interact with other biomolecules, such as glutamine synthetase-like proteins, which are involved in the first step of the piperidine metabolic pathway .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce cell cycle arrest and programmed cell death in certain cancer cell lines . The compound’s ability to modulate cellular processes makes it a valuable tool for studying the underlying mechanisms of cell function and disease progression.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions with cytochrome P450 enzymes lead to the activation of the N-H bond and subsequent ring contraction . Additionally, the compound may inhibit or activate other enzymes involved in metabolic pathways, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing drug bioavailability and modulating immune responses . At higher doses, it can cause toxic or adverse effects, including respiratory paralysis and organ dysfunction . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes ring contraction through the activation of the N-H bond, leading to the formation of a pyrrolidine product . Additionally, it interacts with glutamine synthetase-like proteins, which play a role in the initial steps of the piperidine metabolic pathway . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s interaction with cytochrome P450 enzymes suggests its involvement in drug metabolism and distribution . Additionally, its binding to glutamine synthetase-like proteins may influence its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s interaction with cytochrome P450 enzymes and glutamine synthetase-like proteins suggests its localization within the endoplasmic reticulum and cytoplasm . These interactions can affect the compound’s activity and function, directing it to specific compartments or organelles where it exerts its biological effects.

Chemical Reactions Analysis

3-(Allyloxy)piperidine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces saturated piperidine derivatives .

Properties

IUPAC Name

3-prop-2-enoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-6-10-8-4-3-5-9-7-8;/h2,8-9H,1,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSHQSIPLYSCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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